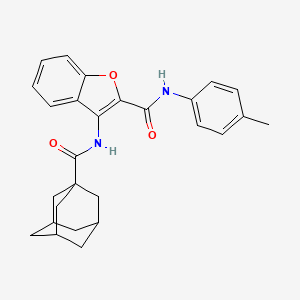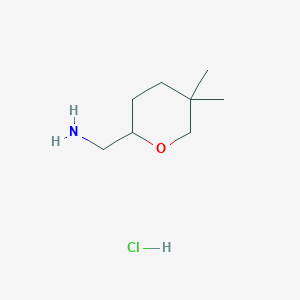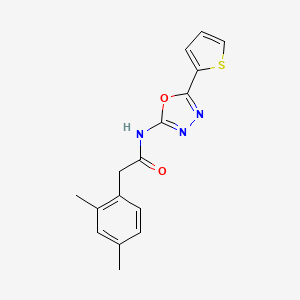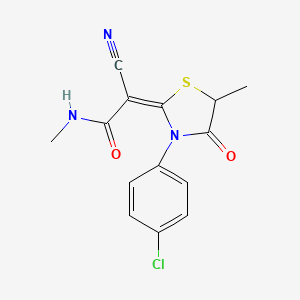![molecular formula C26H20N4O5 B2897422 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207012-68-7](/img/new.no-structure.jpg)
1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
: 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound, typically part of advanced pharmacological research. It boasts a structure laden with different functional groups, contributing to its multifaceted chemical properties.
Vorbereitungsmethoden
: Synthetic routes for this compound typically involve a multi-step organic synthesis. Starting from basic aromatic compounds, various steps such as nitration, reduction, and cyclization are employed. Specific reagents, catalysts, and solvents like acetonitrile, toluene, or dichloromethane are commonly used. Industrial production methods would involve scaling up these reactions, ensuring purity through recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
: This compound can undergo various types of reactions:
Oxidation
: Using agents like KMnO4, the compound may undergo oxidative cleavage.
Reduction
: Employing hydrogenation catalysts like Pd/C, it might reduce to simpler amines.
Substitution
: Through nucleophilic aromatic substitution, different substituents can be introduced. Common reagents include HCl, NaOH, and organic catalysts, forming products like deprotected quinazolines or modified oxadiazoles.
Wissenschaftliche Forschungsanwendungen
: This compound finds applications across various scientific fields:
Chemistry
: Used in synthesis as an intermediate or reagent.
Biology
: Studies into protein-ligand interactions.
Medicine
: Potential drug candidate for various ailments due to its diverse functional groups.
Industry
: Utilized in the development of specialty chemicals or advanced materials.
Wirkmechanismus
: The compound exerts its effects through specific binding to molecular targets such as enzymes or receptors, influencing pathways like signal transduction or metabolic processes. Its unique structure allows it to interact selectively, leading to its potential pharmacological efficacy.
Vergleich Mit ähnlichen Verbindungen
: Compared to compounds like quinazoline-based drugs or oxadiazole derivatives, this compound offers a unique combination of functional groups, enabling distinct interactions and properties.
Similar Compounds
: Other quinazoline derivatives, oxadiazole compounds, and benzo[d][1,3]dioxole-containing molecules.
That's a high-level overview. Got any questions or another topic you're curious about?
Eigenschaften
CAS-Nummer |
1207012-68-7 |
|---|---|
Molekularformel |
C26H20N4O5 |
Molekulargewicht |
468.469 |
IUPAC-Name |
1-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-ethylphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C26H20N4O5/c1-2-16-7-10-18(11-8-16)30-25(31)19-5-3-4-6-20(19)29(26(30)32)14-23-27-24(28-35-23)17-9-12-21-22(13-17)34-15-33-21/h3-13H,2,14-15H2,1H3 |
InChI-Schlüssel |
NVIAMWMCGZHDGC-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC6=C(C=C5)OCO6 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-Dichloro-N-[(4-methylsulfanyloxan-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2897344.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzofuran-2-carboxamide](/img/structure/B2897345.png)




![N-[(1-Aminocycloheptyl)methyl]-5-(oxolan-2-yl)-1,3-oxazole-4-carboxamide;hydrochloride](/img/structure/B2897352.png)
![N-(4-acetamidophenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide](/img/structure/B2897353.png)
![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]tetrazole](/img/structure/B2897354.png)
![6-chloro-4-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2897356.png)
![2,5-dichloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2897357.png)

![N-(2,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2897362.png)
